molecular formula C9H13NO2S B160714 Ethyl 2-isopropylthiazole-4-carboxylate CAS No. 133047-44-6

Ethyl 2-isopropylthiazole-4-carboxylate

Cat. No.: B160714
CAS No.: 133047-44-6
M. Wt: 199.27 g/mol
InChI Key: AQWWEQDAHKVXMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-isopropylthiazole-4-carboxylate typically involves the reaction of 2-isopropylthiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-isopropylthiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-isopropylthiazole-4-carboxylate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-isopropylthiazole-4-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biological pathways .

Comparison with Similar Compounds

Ethyl 2-isopropylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

  • Ethyl 2-methyl-4-p-tolylthiazole-5-carboxylate
  • Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate
  • Ethyl 2-(trifluoromethyl)-4-methyl-5-pyrimidine carboxylate

Uniqueness: this compound is unique due to its specific isopropyl substitution on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

ethyl 2-propan-2-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWWEQDAHKVXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441395
Record name Ethyl 2-isopropylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133047-44-6
Record name Ethyl 2-isopropylthiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2.35 g (23 mmol) of 2-methylpropane-thioamide and 2.89 ml (23 mmol) of ethyl bromopyruvate in 75 ml of acetone was treated with excess MgSO4 and heated at reflux for 2.5 h. The resulting mixture was allowed to cool, filtered, and concentrated in vacuo to an oil, which was taken up in chloroform, washed sequentially with aqueous NaHCO3 and brine, dried over Na2SO4, and concentrated. The residue was purified by chromatography on silica gel using chloroform as an eluent to provide 3.96 g (86%) of the desired compound, Rf 0.21 (chloroform) as an oil. 1H NMR (CDCl3) δ1.41 (t, J=8 Hz, 3H), 1.42 (d, J=7 Hz, 6H), 3.43 (heptet, J=7 Hz, 1H), 4.41 (q, J=8 Hz, 2H), 8.05 (s, 1H). Mass spectrum: (M+H)+ =200.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
2.89 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

A solution containing the product from Example 56A (8.6 g, 83.5 mmol) in ethanol (250 mL) was treated with ethyl bromopyruvate (12.6 mL, 100 mmol), and the mixture was heated at 70° C. for 3 hours, cooled to 25° C., concentrated, and partitioned between dichloromethane and saturated NaHCO3. The organic phase was washed with brine and dried over MgSO4, filtered and concentrated to give the title compound (18 g, 57% yield), which was used without further purification.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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